molecular formula C20H17F3N4O3 B2544311 AHR antagonist 2 CAS No. 2338747-54-7

AHR antagonist 2

Cat. No. B2544311
M. Wt: 418.376
InChI Key: CSSGBPKFVJOAIZ-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AHR antagonist 2, also known as 2-Methyl-2H-pyrazole-3-carboxylic acid-(2-methyl-4-o-tolyl-azophenyl)-amide or CH-223191, is a compound that controls the biological activity of the aryl hydrocarbon receptor (AhR) .


Molecular Structure Analysis

The molecular structure of AHR antagonist 2 is complex. The full-length AhR encompasses various domains, including a bHLH, a PAS A, a PAS B, and transactivation domains . The 3D structures of AhR reveal structural details of its subdomains interactions as well as its interaction with other protein partners .


Chemical Reactions Analysis

AHR antagonist 2 interacts with the aryl hydrocarbon receptor (AhR) in a complex manner. It has been shown to inhibit TCDD-induced AhR transcription activity in HepG2 cells in vitro . Agonist-induced translocation of AhR from the cytoplasm to the nucleus was analyzed by western blotting .


Physical And Chemical Properties Analysis

The molecular formula of AHR antagonist 2 is C20H17F3N4O3, and it has a molecular weight of 418.37 . It appears as an off-white to light yellow solid .

Scientific Research Applications

Cancer Chemotherapy

The aryl hydrocarbon receptor (AhR) plays a significant role in various tumor types. AhR antagonists, like AHR antagonist 2, have shown promise in cancer chemotherapy. These antagonists exhibit tumor-specific pro-oncogenic and tumor suppressor-like functions. There is evidence that AhR-active pharmaceuticals may be effective in anticancer agents for single or combination cancer chemotherapies, particularly for breast and pancreatic cancers. This highlights the potential of AhR antagonists in targeted cancer treatment (Safe, Cheng, & Jin, 2017).

SARS-CoV-2 and Coronavirus Pathology

AHR antagonist 2 could play a role in managing coronavirus-infected patients. Research indicates that AHR is activated during coronavirus infection, impacting anti-viral immunity and lung basal cells associated with tissue repair. AhR antagonists like AHR antagonist 2 are proposed as candidate therapeutics for coronavirus management, offering a new avenue for treatment of diseases like COVID-19 (Giovannoni, Li, García, & Quintana, 2020).

AhR in Cell Physiology and Organ Homeostasis

AhR, traditionally associated with toxic and carcinogenic responses, is also an important regulator in cell physiology and organ homeostasis. AhR antagonists could help modulate the balance between differentiation and pluripotency in normal and transformed tumor cells, and regulate a large array of physiologically relevant genes. This application of AhR antagonists could be crucial in understanding and managing human diseases, making AhR a valuable diagnostic marker and therapeutic target (Mulero-Navarro & Fernández-Salguero, 2016).

Immunomodulation

AhR is a key factor in immunity and tissue homeostasis. AhR antagonists can affect immune disease outcomes by modifying AhR activity. This suggests their potential use in immunotherapy for autoimmune disorders and cancer. AhR can adapt immune cells to environmental conditions, playing a significant role in controlling disease outcomes (Shinde & McGaha, 2018).

Dietary Flavonoids and Cancer Treatment

Natural dietary chemicals, including flavonoids, can activate and/or inhibit the AhR signaling pathway. AhR antagonist 2 could be part of this process, affecting tumor growth, survival, migration, and invasion. This opens up a new method for cancer treatment, where AhR-targeted therapy, possibly including AhR antagonist 2, may become a valuable approach (Yang, Feng, Chen, Vaziri, & Zhao, 2019).

Future Directions

AHR has gained significant interest as a drug target for the development of novel small molecule cancer immunotherapies . Understanding the role of AhR in immune responses will enhance our knowledge of AhR-mediated immune regulation in allergic diseases . This could help researchers understand the role of AhR in regulating immune responses in autoimmune diseases, cancers, metabolic syndromes, and infectious diseases .

properties

IUPAC Name

N-[(2S)-1-hydroxypropan-2-yl]-2-pyridin-3-yl-6-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N4O3/c1-12(11-28)25-19(29)17-9-16(26-18(27-17)14-3-2-8-24-10-14)13-4-6-15(7-5-13)30-20(21,22)23/h2-10,12,28H,11H2,1H3,(H,25,29)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSGBPKFVJOAIZ-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC(=O)C1=NC(=NC(=C1)C2=CC=C(C=C2)OC(F)(F)F)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)NC(=O)C1=NC(=NC(=C1)C2=CC=C(C=C2)OC(F)(F)F)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AHR antagonist 2

Citations

For This Compound
35
Citations
S Safe, U Jin, H Park, RS Chapkin… - International journal of …, 2020 - mdpi.com
… Considering that the AhR antagonist 2’,4’,6-trimethoxyflavone or inhibition of kynurenine synthesis decreased stroke-associated damage, it is conceivable that the AhR plays a role in …
Number of citations: 72 www.mdpi.com
KJ Smith, IA Murray, R Tanos, J Tellew… - … of Pharmacology and …, 2011 - ASPET
… The critical role that the AHR plays in this process was underscored by the ability of the AHR antagonist 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (…
Number of citations: 115 jpet.aspetjournals.org
EY Choi, H Lee, RWC Dingle, KB Kim… - Molecular pharmacology, 2012 - ASPET
… In this study, we have characterized and used structure-activity relationship analyses of a newly synthesized library of derivatives of the potent AHR antagonist 2-methyl-2H-pyrazole-3-…
Number of citations: 71 molpharm.aspetjournals.org
AR Timme-Laragy, CJ Cockman, CW Matson… - Aquatic toxicology, 2007 - Elsevier
Polycyclic aromatic hydrocarbons (PAHs) are pollutants created by the incomplete combustion of carbon, and are increasing in the environment largely due to the burning of fossil fuels. …
Number of citations: 139 www.sciencedirect.com
E Goya-Jorge, C Rampal, N Loones, SJ Barigye… - European Journal of …, 2020 - Elsevier
… Similarly, the antagonist bioassay was validated with the inhibition curve of the AhR antagonist 2-methyl-2H-pyrazole-3-carboxylic acid (CH223191), obtained by co-exposure the EC 50 …
Number of citations: 11 www.sciencedirect.com
I Monteleone, A Rizzo, M Sarra, G Sica, P Sileri… - Gastroenterology, 2011 - Elsevier
… Mice were given injections of Ficz or the AhR antagonist 2-metyl-2H-pyrazole-3-carboxylic acid; some mice first received injections of a blocking antibody against interleukin (IL)-22. …
Number of citations: 572 www.sciencedirect.com
M Iida, SM Bak, Y Murakami, EY Kim, H Iwata - Aquatic toxicology, 2014 - Elsevier
The toxicity of dioxins such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) is mainly mediated by an aryl hydrocarbon receptor (AHR), which regulates the transcription of multiple target …
Number of citations: 4 www.sciencedirect.com
A Mohammadi-Bardbori, M Omidi… - Chemical Research in …, 2019 - ACS Publications
The mechanisms underlying aryl hydrocarbon receptor (AHR) activation by agonists and circumstances that increase the sensitivity toward agonists and AHR inhibition by antagonists …
Number of citations: 19 pubs.acs.org
F Li, Z Zhao, Z Zhang, Y Zhang, W Guan - BMC cancer, 2021 - Springer
… role of AhR, we employed AhR antagonist 2 to block the AhR … /VCaP cells treated with AhR antagonist 2 or AhR knockout cells. … 2C) resistance in the presence of AhR antagonist 2. More …
Number of citations: 12 link.springer.com
ZZ Fang, KW Krausz, K Nagaoka… - British journal of …, 2014 - Wiley Online Library
… For example, the AHR antagonist 2-methyl-2H-pyrazole-3-carboxylic acid prevented TCDD-associated toxicity (Kim et al., 2006). Additionally, AHR antagonists can attenuate Th17 cell …
Number of citations: 35 bpspubs.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.